2-Chloro-6-fluoro-3-nitropyridine
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Overview
Description
2-Chloro-6-fluoro-3-nitropyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases .Chemical Reactions Analysis
Pyridine readily reacts with CsSO4F at room temperature producing a mixture of products (2-fluoro-, 2-fluorosulfonate- and 2-chloro- or 2-alkoxy-pyridines) . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Scientific Research Applications
Nucleophilic Substitution Reactions
2-Chloro-6-fluoro-3-nitropyridine is involved in nucleophilic substitution reactions. Brewis et al. (1974) investigated its reactions with N-methylaniline in ethanol, examining the catalysis effects and mechanisms of nucleophilic aromatic substitution (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
Synthesis of Antibacterial Agents
Matsumoto et al. (1984) utilized this compound in the synthesis of antibacterial agents, particularly exploring the structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).
Synthesis of 2-Aminopyridines
Hand and Baker (1989) synthesized 2-chloro-5-fluoropyridine, which is similar to this compound, showing its applications in creating other pyridine derivatives with potential pharmaceutical relevance (Hand & Baker, 1989).
Spectroscopic Analysis and Solid-State Structure
Jukić et al. (2010) conducted a study on a compound similar to this compound, analyzing its solid-state structure using X-ray and spectroscopic methods. This research highlights the importance of understanding the structural and optical properties of such compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).
Preparation of Alkoxy-Pyridine Derivatives
Jankowiak, Jakowiecki, and Kaszyński (2008) investigated the reactions of compounds including 2-chloro-4-fluoropyridine to create alkoxy-pyridine derivatives. This study indicates the potential use of this compound in synthesizing various pyridine-based compounds (Jankowiak, Jakowiecki, & Kaszyński, 2008).
Molecular and Electronic Structure Studies
Arjunan et al. (2012) conducted a detailed analysis of the vibrational, conformational, and electronic structures of 2-chloro-4-methyl-3-nitropyridine. This research is relevant for understanding the electronic properties and reactivity of similar compounds like this compound (Arjunan, Saravanan, Marchewka, & Mohan, 2012).
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, organoboron reagents interact with palladium (ii) complexes .
Biochemical Pathways
It’s known that fluoropyridines, which include 2-chloro-6-fluoro-3-nitropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Result of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Safety and Hazards
Future Directions
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They present a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased due to their interesting and unusual physical, chemical, and biological properties .
Properties
IUPAC Name |
2-chloro-6-fluoro-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLKLWBROBWDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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